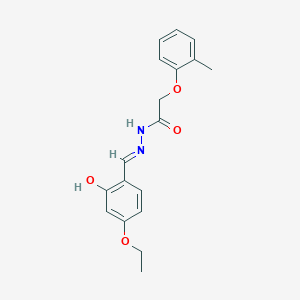![molecular formula C25H18F2N2O3 B6013387 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide, also known as DFN-15, is a novel small molecule that has been synthesized and extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various scientific research studies.
Mécanisme D'action
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide exerts its biological effects by binding to the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating various cellular processes. By activating PPAR-γ, 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide modulates the expression of genes involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell proliferation, inducing apoptosis, and improving cognitive function in animal models of neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has shown promising results in various scientific research studies, and several future directions can be explored to further understand its potential therapeutic applications. These include studying its effects on other cellular processes, exploring its potential use in combination with other drugs, and developing more efficient methods for administering the compound in vivo. Further research is needed to fully understand the potential of 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide as a therapeutic agent.
Méthodes De Synthèse
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide can be synthesized by a multi-step process involving the reaction of 2,6-difluoroanisole with 4-(1-naphthylamino)benzoic acid, followed by the coupling reaction with N,N-dimethylformamide dimethyl acetal. The final product is purified by column chromatography to obtain 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide in high yield and purity.
Applications De Recherche Scientifique
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O3/c26-25(27)32-22-11-4-3-9-20(22)24(31)28-18-14-12-17(13-15-18)23(30)29-21-10-5-7-16-6-1-2-8-19(16)21/h1-15,25H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKSAPXNRAUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6013313.png)
![4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6013320.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6013338.png)
![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)
![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B6013371.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6013413.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)